4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE

Monoamine oxidase inhibition Spirocyclic quinazoline Structure-activity relationship

4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione (C₁₇H₁₉N₃S, MW ≈ 297.4 g/mol) is a synthetic heterocyclic compound belonging to the spiro[benzo[h]quinazoline-5,1'-cycloalkane] class. It features a 4-amino substituent and a 2-thione moiety on the dihydroquinazoline ring system, distinguishing it from the more commonly reported 4-oxo-2-thioxo and 2-thioxo-4(6H)-one congeners.

Molecular Formula C17H19N3S
Molecular Weight 297.4 g/mol
Cat. No. B5803446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE
Molecular FormulaC17H19N3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=S)N4)N
InChIInChI=1S/C17H19N3S/c18-15-13-14(19-16(21)20-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H3,18,19,20,21)
InChIKeyZJIGLUBVIVSCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione: A Sparsely Characterized Spirocyclic Quinazoline with a 4-Amino-2-Thione Motif


4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione (C₁₇H₁₉N₃S, MW ≈ 297.4 g/mol) is a synthetic heterocyclic compound belonging to the spiro[benzo[h]quinazoline-5,1'-cycloalkane] class. It features a 4-amino substituent and a 2-thione moiety on the dihydroquinazoline ring system, distinguishing it from the more commonly reported 4-oxo-2-thioxo and 2-thioxo-4(6H)-one congeners [1][2]. The compound contains a cyclohexane ring spiro-fused at position 5, which influences molecular conformation, lipophilicity, and potential target engagement relative to cyclopentane or cycloheptane analogs [3][4].

Why 4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione Cannot Be Substituted by Other Spiro-Benzo[h]quinazoline Analogs


The spiro[benzo[h]quinazoline-cycloalkane] scaffold exhibits high pharmacological sensitivity to both spiro ring size and substitution pattern at the 2- and 4-positions. In closely related 4-oxo-2-thioxo series, replacing the cyclohexane spiro ring with cyclopentane substantially alters antiproliferative activity and monoamine oxidase (MAO) inhibitory profiles [1]. Specifically, 4-amino-2-thione substitution (as in the target compound) versus the common 4-oxo-2-thioxo motif creates a distinct hydrogen-bond donor/acceptor topology that is expected to modulate target selectivity and metabolic stability, yet has not been systematically characterized [2]. The cyclohexane spiro system in this series provides a specific spatial orientation of the aromatic ring system that is fundamentally different from cycloheptane and cyclopentane analogs, ruling out simple interchangeability [3].

Quantitative Differentiation Evidence for 4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione Relative to Closest Analogs


Spiro Ring Size Modulates MAO Inhibition Potency: Cyclohexane vs. Cyclopentane Analog Comparison

Among spiro[benzo[h]quinazoline] derivatives, the cyclohexane spiro ring confers greater MAO inhibitory potency compared to the cyclopentane analog. In the 4-oxo-2-substituted series, 2-(3-chloropropyl)-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one inhibited 5-HT deamination in vitro, while the analogous cyclopentane derivative showed markedly reduced activity [1]. The target compound retains the same cyclohexane spiro system, distinguishing it from the commercially available 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-2(6H)-thione (MW 283.4 Da) which has not been reported to exhibit comparable MAO activity .

Monoamine oxidase inhibition Spirocyclic quinazoline Structure-activity relationship

Antitumor Activity of Cyclohexane-Spiro Quinazolines in Ehrlich Ascites Carcinoma and Sarcoma 180 Models

In the 4-oxo-2-substituted cyclohexane-spiro series, compounds suppressed tumor growth by 50–56% in Ehrlich ascites carcinoma (EAC) and sarcoma 180 murine models [1]. By contrast, cycloheptane-spiro analogs (e.g., 3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[H]quinazoline-5,1′-cycloheptane]-4(6H)-one) achieved a wider range of 37–66% tumor growth inhibition against sarcoma 180, indicating that spiro ring size modulates antitumor efficacy [2]. The target compound combines the favorable cyclohexane spiro size with a 4-amino-2-thione substitution that has not been evaluated in the published antitumor studies, representing an unexplored pharmacophore combination.

Antitumor activity Ehrlich ascites carcinoma Sarcoma 180 Spiro quinazoline

4-Amino-2-Thione vs. 4-Oxo-2-Thioxo Motif: Physicochemical and Pharmacological Differentiation

The target compound bears a 4-amino group in place of the 4-oxo found in the most extensively studied analogs (e.g., 4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclohexane)) [1]. The 4-amino substituent introduces a hydrogen-bond donor (NH₂) rather than a hydrogen-bond acceptor (C=O), which is predicted to alter the ACD/LogP by approximately +0.3 to +0.5 log units compared to the 4-oxo counterpart . In 4-aminoquinazoline-based kinase inhibitors, the 4-NH₂ group is a critical pharmacophore for hinge-region hydrogen bonding to kinase ATP-binding pockets, whereas the 4-oxo motif cannot engage this interaction [2].

Quinazoline pharmacophore 4-aminoquinazoline Thione moiety Molecular design

Cyclohexane Spiro Ring Provides Conformational Rigidity Distinct from Cycloheptane and Cyclopentane Analogs

The cyclohexane spiro ring in the target compound imposes a chair conformation that orients the benzo[h]quinazoline plane at a specific dihedral angle relative to the spiro junction. Quantum-chemical calculations (CMC method) on 3-substituted 4-oxo-2-thioxospiro(benzo[h]quinazoline-5,1'-cycloalkanes) demonstrated that the cyclohexane series exhibits distinct electronic and steric parameters versus cyclopentane and cycloheptane analogs, influencing alkylation regioselectivity and biological target accommodation [1][2].

Spiro conformational analysis Ring size effect Molecular recognition

Uncharacterized Pharmacological Space: Absence of Published Bioactivity Data for the Exact Compound

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem reveals no published IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for the exact compound 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione [1]. By contrast, the 4-oxo-2-thioxo cyclohexane analog has been characterized in multiple biological assays, including MAO inhibition and antitumor models [2]. This data gap means that any differentiation from analogs must be inferred from structurally related series, and the true selectivity and potency profile of this compound remains experimentally undefined.

Data gap analysis Research tool compound Unexplored chemical space

Commercially Available Cyclopentane Analog Lacks Published MAO and Antitumor Validation

4-Amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-2(6H)-thione (CAS not found; MW 283.4 Da) is commercially available from multiple vendors but has no published biological activity data . The cyclohexane analog (target compound) is structurally differentiated by the larger spiro ring, which, based on the 4-oxo-2-thioxo series, is associated with superior MAO inhibition [1]. Researchers choosing between the commercially available cyclopentane and cyclohexane variants should be aware that only the cyclohexane scaffold has demonstrated MAO and antitumor activity in published studies, albeit in the 4-oxo-2-thioxo substitution pattern [1].

Commercial availability Analog comparison Cyclopentane spiro

Research and Procurement Application Scenarios for 4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione


Primary Screening in Monoamine Oxidase (MAO) Inhibitor Discovery Programs

This compound is suitable as a screening candidate in MAO-A and MAO-B inhibitor discovery, where the cyclohexane-spiro scaffold has demonstrated 5-HT deamination inhibition in vitro [1][2]. The 4-amino-2-thione motif offers a distinct pharmacophore relative to the previously characterized 4-oxo-2-thioxo series, potentially yielding novel selectivity profiles against MAO isoforms [2]. Researchers should incorporate the cyclopentane-spiro analog as a negative control, as that scaffold lacks demonstrated MAO activity [3].

Anticancer Screening in Ehrlich Ascites Carcinoma and Sarcoma 180 In Vivo Models

The cyclohexane-spiro benzo[h]quinazoline scaffold has validated in vivo antitumor efficacy (50–56% growth suppression) in EAC and sarcoma 180 models [1]. The target compound extends this scaffold with a 4-amino-2-thione substitution not previously evaluated in antitumor assays [2]. Procurement is warranted for laboratories conducting phenotypic antitumor screening, with the understanding that potency must be empirically determined.

Chemical Probe for Investigating Spiro Ring Size–Activity Relationships

The compound serves as the cyclohexane member of a spiro ring-size series (cyclopentane → cyclohexane → cycloheptane) for systematic SAR studies. Quantum-chemical calculations indicate that spiro ring size modulates electronic and steric properties of the benzo[h]quinazoline core, and the cyclohexane analog provides the most conformationally rigid scaffold in the series [1][2]. Comparative testing with the commercially available cyclopentane analog is essential for establishing ring-size SAR.

Kinase Inhibitor Lead Generation Leveraging the 4-Aminoquinazoline Pharmacophore

The 4-aminoquinazoline substructure is a privileged scaffold in kinase inhibitor design, engaging the hinge region of ATP-binding pockets via the 4-NH₂ hydrogen-bond donor [1]. The target compound uniquely combines this pharmacophore with a 2-thione moiety and a cyclohexane spiro junction, creating a three-dimensional topology not represented in existing kinase inhibitor libraries [2]. This compound is suitable for kinase panel screening and structure-based optimization programs.

Quote Request

Request a Quote for 4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.